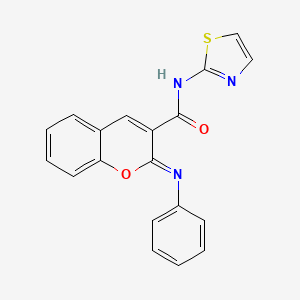

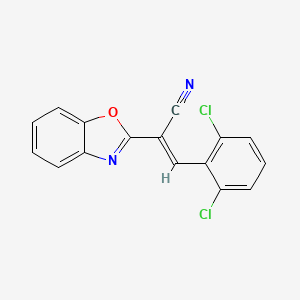

![molecular formula C11H8N2O B2618922 9H-pyrido[2,3-b]indol-7-ol CAS No. 1289189-35-0](/img/structure/B2618922.png)

9H-pyrido[2,3-b]indol-7-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

9H-pyrido[2,3-b]indol-7-ol is a chemical compound with the molecular weight of 184.2 . It is also known by its IUPAC name, this compound .

Synthesis Analysis

A simple synthesis method of this compound has been described in a patent . The method involves a cascade reaction under acidic conditions using ortho-aminobenzene acetonitrile and alpha, beta-unsaturated ketone as raw materials .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C11H8N2O/c14-7-3-4-8-9-2-1-5-12-11(9)13-10(8)6-7/h1-6,14H, (H,12,13) .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .Applications De Recherche Scientifique

Mass Spectrometry Applications

β-carboline alkaloids, including 9H-pyrido[2,3-b]indol-7-ol, have been identified as useful matrices for UV-matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS). These compounds are effective for analyzing cyclic and acyclic oligosaccharides, as well as proteins of high molecular mass in both positive and negative ion modes. The use of β-carbolines provides high levels of sensitivity and resolution, particularly in the negative mode, for mass spectrometric analysis. Harmaline, a similar compound, exhibits excellent experimental reproducibility and effectiveness for analyzing high-mass proteins (Nonami et al., 1998).

Carcinogen Metabolism Study

UDP-Glucuronosyltransferases have been found to catalyze the binding of N-oxidized-2-Amino-9H-pyrido[2,3-b]indole, a tobacco carcinogen, to DNA. This study on the metabolism of AαC reveals that glucuronidation, which is generally a detoxication pathway, contributes to the genotoxicity of AαC, providing a biochemical mechanism for the elevated risk of liver and digestive tract cancers in smokers (Tang et al., 2012).

Potential in Antifilarial Chemotherapy

Substituted 9H-pyrido[3,4-b]indoles, including β-carbolines, have been identified as potential pharmacophores for designing macrofilaricidal agents. The structure-activity relationship analysis of these compounds suggests that specific substitutions at positions 1 and 3 in β-carbolines can enhance antifilarial activity. This has led to the development of new compounds with significant adulticidal and microfilaricidal actions against various filarial parasites (Srivastava et al., 1999).

Mutagenicity in Food Products

Studies have identified 2-amino-9H-pyrido[2,3-b]indole, a mutagen, in the pyrolysis products of soybean globulin. These findings are significant for understanding the potential health risks associated with the consumption of thermally processed protein-rich foods (Yoshida et al., 1978).

Corrosion Inhibition Studies

9H-pyrido[3,4-b]indole derivatives, such as norharmane and harmane, have been studied as inhibitors for steel corrosion in hydrochloric acid solutions. These compounds exhibit mixed-type inhibition properties and are adsorbed onto the steel surface, indicating their potential use in corrosion prevention technologies (Lebrini et al., 2010).

Research on Excited State Proton Transfer Mechanisms

The excited state multiple proton transfer (ESMPT) mechanism of 9H-pyrido[3,4-b]indole has been explored theoretically. This research provides insights into the proton relay process in the excited state and clarifies the mechanism, which is significant for understanding intermolecular multiple proton transfer interactions in biological and chemical science (Zhao et al., 2018).

Mécanisme D'action

Mode of Action

The specific mode of action of 9H-pyrido[2,3-b]indol-7-ol The interaction of this compound with its targets and the resulting changes are subjects of ongoing research .

Biochemical Pathways

The biochemical pathways affected by This compound It’s important to note that the effects of a compound on biochemical pathways can be complex and multifaceted, often involving multiple interactions and downstream effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound These properties are crucial in determining the bioavailability of the compound .

Result of Action

The molecular and cellular effects of This compound Understanding these effects requires detailed study and analysis .

Analyse Biochimique

Biochemical Properties

Indole derivatives, which share a similar structure, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can involve binding interactions, enzyme inhibition or activation, and changes in gene expression .

Cellular Effects

Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that indole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It is known that indole derivatives can be metabolically activated to reactive metabolites in human hepatic microsomes .

Propriétés

IUPAC Name |

9H-pyrido[2,3-b]indol-7-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c14-7-3-4-8-9-2-1-5-12-11(9)13-10(8)6-7/h1-6,14H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKPNYHOHCLLSAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC3=C2C=CC(=C3)O)N=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1289189-35-0 |

Source

|

| Record name | 9H-pyrido[2,3-b]indol-7-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2618840.png)

![1'-(5-Bromo-2-chlorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2618843.png)

![4-{[(4-Fluorophenyl)sulfanyl]methyl}phenylamine](/img/structure/B2618849.png)

![7-benzyl-1-(2-methoxyethyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2618851.png)

![[(1-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}piperidin-4-yl)methyl]amine](/img/structure/B2618852.png)

![Methyl 2-(2,6-difluorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2618856.png)

![1-(3,4-Dimethoxybenzyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea](/img/structure/B2618860.png)

![(2R)-2-Amino-3-(6-amino-1,3-dioxo-5,8-disulfobenzo[de]isoquinolin-2-yl)propanoic acid](/img/structure/B2618861.png)